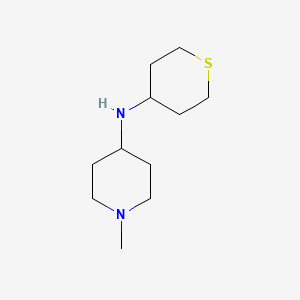
N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide, also known as MPSP, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases, including cancer and inflammation.
作用機序
The mechanism of action of N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide involves the inhibition of a specific enzyme called lysine-specific demethylase 1 (LSD1). LSD1 is an epigenetic regulator that plays a critical role in the regulation of gene expression. By inhibiting LSD1, N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide alters the expression of various genes involved in cancer, inflammation, and autoimmune disorders, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and metastasis, reduction in inflammation, and inhibition of autoimmune responses. N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide has also been shown to have minimal toxicity to normal cells, making it a promising therapeutic agent.
実験室実験の利点と制限
One of the main advantages of N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide for lab experiments is its specificity towards LSD1, which allows for the selective inhibition of this enzyme without affecting other cellular processes. However, one of the limitations of N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide is its low solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
For research on N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide include the development of more efficient synthesis methods, the optimization of its therapeutic efficacy, and the identification of potential drug targets for combination therapies. Additionally, further studies are needed to investigate the long-term effects of N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide on normal cells and tissues, as well as its potential for drug resistance. Overall, N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide holds great promise as a therapeutic agent for various diseases, and further research in this area is warranted.
合成法
The synthesis of N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide involves the reaction of 2-methyl-5-piperidin-1-ylsulfonylphenylboronic acid with prop-2-enamide in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, resulting in the formation of N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide with a yield of around 50%.
科学的研究の応用
N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, prostate, and lung cancer cells. In inflammation, N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide has been shown to reduce the production of inflammatory cytokines and chemokines, leading to a reduction in inflammation. In autoimmune disorders, N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide has been shown to inhibit the activation of immune cells, leading to a reduction in autoimmune responses.
特性
IUPAC Name |
N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-3-15(18)16-14-11-13(8-7-12(14)2)21(19,20)17-9-5-4-6-10-17/h3,7-8,11H,1,4-6,9-10H2,2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEMLUZUDFSHBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1H-indol-3-yl)acetamide](/img/structure/B7541578.png)
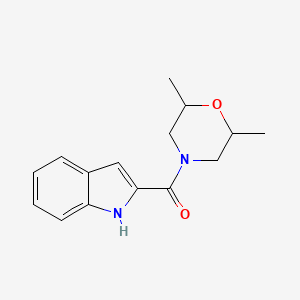
![methyl 4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoate](/img/structure/B7541590.png)
![methyl 2-[[(E)-3-(4-cyanophenyl)prop-2-enoyl]amino]acetate](/img/structure/B7541597.png)
![N-[[2-(4-fluorophenyl)-1,3-thiazol-4-yl]methyl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B7541612.png)

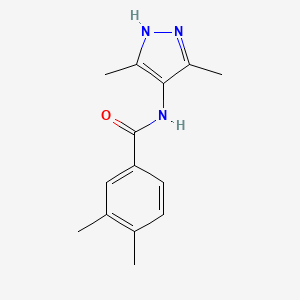

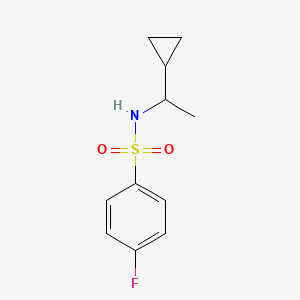
![N-[1-(furan-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B7541642.png)
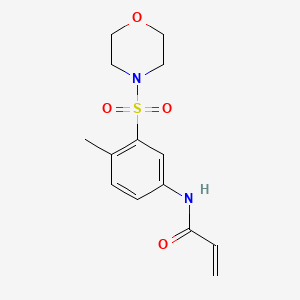
![Methyl 2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]acetate](/img/structure/B7541666.png)
